molecular formula C13H10BrN3O3S B11119418 N-(2-bromo-4-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(2-bromo-4-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11119418
M. Wt: 368.21 g/mol
InChI Key: HDARTOASJPSWHC-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzoxadiazole ring, a sulfonamide group, and a brominated methylphenyl group. Its unique structure lends itself to a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps. One common method starts with the bromination of 4-methylphenylamine to obtain 2-bromo-4-methylphenylamine. This intermediate is then reacted with 2,1,3-benzoxadiazole-4-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the benzoxadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-4-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoxadiazole ring and sulfonamide group makes it particularly versatile for various applications in research and industry .

Properties

Molecular Formula

C13H10BrN3O3S

Molecular Weight

368.21 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C13H10BrN3O3S/c1-8-5-6-10(9(14)7-8)17-21(18,19)12-4-2-3-11-13(12)16-20-15-11/h2-7,17H,1H3

InChI Key

HDARTOASJPSWHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC3=NON=C32)Br

Origin of Product

United States

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